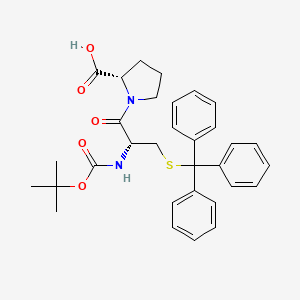

Boc-Cys(Trt)-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40472-53-5 |

|---|---|

Molecular Formula |

C32H36N2O5S |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37)/t26-,27-/m0/s1 |

InChI Key |

ISBXFOHTCFATDQ-SVBPBHIXSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |

sequence |

XP |

Origin of Product |

United States |

The Strategic Imperative of Protected Amino Acids in Chemical Synthesis

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. However, the direct combination of amino acids is fraught with challenges due to their multifunctional nature. Each amino acid possesses at least one amino group and one carboxyl group, and many have reactive side chains. altabioscience.comnih.gov Without a strategic approach, attempts to form a specific peptide bond between two amino acids would result in a chaotic mixture of unwanted polymers and side products. altabioscience.com

To overcome this, chemists employ a strategy of "protection and deprotection," where specific functional groups are temporarily masked with chemical moieties known as protecting groups. nih.govwikipedia.org This ensures that only the desired peptide bond is formed. altabioscience.commasterorganicchemistry.com The protection of the α-amino group is particularly critical to prevent self-polymerization and to direct the reaction to the intended carboxyl group of another amino acid. altabioscience.com Similarly, reactive side chains of amino acids like cysteine must be protected to prevent undesirable side reactions. altabioscience.com The ideal protecting group should be stable under the conditions of peptide bond formation but easily and selectively removable without damaging the growing peptide chain. altabioscience.com This strategic use of protecting groups is fundamental to achieving high yields and purity in both solution-phase and solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgiris-biotech.de

The Pivotal Roles of Boc and Trityl Protecting Groups

The Boc group is an acid-labile protecting group used to mask the N-terminal amino group of an amino acid. americanpeptidesociety.orgthermofisher.com It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org The Boc group is stable under many reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com This selective removal allows for the stepwise addition of the next amino acid in the peptide sequence.

The Trityl (Trt) group is a bulky, acid-labile protecting group primarily used to protect the thiol (-SH) group of cysteine residues. ontosight.ai The high reactivity of the thiol group makes it susceptible to oxidation, which can lead to the unwanted formation of disulfide bonds and other side reactions. ontosight.ai By attaching the Trt group to the sulfur atom, chemists can prevent these undesired reactions during peptide synthesis. ontosight.ai The Trt group is typically removed under acidic conditions, often concurrently with the cleavage of the completed peptide from the solid support in SPPS. peptide.com Its use is well-documented and essential for the successful incorporation of cysteine into complex peptides. ontosight.ai

| Property | Boc-Cys(Trt)-Pro-OH |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |

| CAS Number | 40472-53-5 |

| Molecular Formula | C32H36N2O5S |

| Molecular Weight | 560.71 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 143-146 °C (lit.) |

| Application | Boc solid-phase peptide synthesis |

The Structural and Functional Significance of Cysteine and Proline

Direct Coupling and Protection Strategies

The assembly of this compound requires a strategic approach to protect reactive functional groups, enabling the selective formation of the desired amide bond. This involves the protection of the N-terminus of cysteine with a Boc group and the thiol side chain with a Trityl group, followed by the coupling of this protected amino acid to proline.

Boc Protection of Cysteine (Cys) Residues

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. jk-sci.comchemimpex.com Its introduction to the cysteine residue is a critical first step. The protection is typically achieved by reacting cysteine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like tetrahydrofuran (B95107) (THF). jk-sci.com The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen of cysteine attacks one of the carbonyl carbons of Boc₂O. jk-sci.com This forms a t-butyl carbonate leaving group which subsequently decomposes into carbon dioxide and t-butoxide. The base then deprotonates the positively charged amine, yielding the N-Boc protected cysteine. jk-sci.com This protection strategy is favored for its stability under various coupling conditions and the relative ease of its subsequent removal under acidic conditions, typically with trifluoroacetic acid (TFA). jk-sci.com

Trityl (Trt) Protection of Cysteine Thiol Side Chains

The thiol group of the cysteine side chain is highly reactive and prone to undesired side reactions, such as oxidation to form disulfide bonds. rsc.org To prevent this, a protecting group is necessary. The trityl (Trt) group is a commonly employed acid-labile protecting group for the cysteine thiol. rsc.orgsigmaaldrich.com The protection is accomplished by reacting the N-Boc-cysteine with trityl chloride in the presence of a base. The Trt group offers steric hindrance, effectively shielding the thiol group during the subsequent coupling reactions. ontosight.ai For routine synthesis of peptides containing a free thiol group upon final deprotection, the trityl group is particularly recommended as it can be removed during the final cleavage from the solid support using trifluoroacetic acid (TFA). sigmaaldrich.com The stability of the resulting trityl cation and the nucleophilicity of the thiol make this reaction reversible, necessitating careful control of cleavage conditions to ensure complete deprotection. sigmaaldrich.com

Amide Bond Formation to Proline (Pro)

With the N-terminus and the thiol side chain of cysteine appropriately protected, the resulting Boc-Cys(Trt)-OH is ready for coupling with the proline residue. Proline is unique among the proteinogenic amino acids as it contains a secondary amine within its pyrrolidine (B122466) ring. nih.gov This structural feature influences the conformation of the peptide backbone. The coupling reaction involves the activation of the carboxylic acid of Boc-Cys(Trt)-OH to facilitate the formation of an amide bond with the secondary amine of proline. bachem.com This reaction is a cornerstone of peptide synthesis and requires the use of specific coupling reagents to proceed efficiently and with minimal side reactions, such as racemization. bachem.compnas.org The resulting dipeptide, this compound, can then be used as a building block for the synthesis of larger peptides. iris-biotech.deiris-biotech.de

Reagent Selection and Reaction Conditions for Dipeptide Synthesis

The successful synthesis of this compound hinges on the careful selection of coupling reagents, additives, solvent systems, and the precise control of reaction temperature. These factors collectively influence the reaction rate, yield, and purity of the final product.

Coupling Reagents and Additives

A variety of coupling reagents are available to facilitate the formation of the amide bond between Boc-Cys(Trt)-OH and proline. These reagents work by activating the carboxyl group of the protected cysteine, making it more susceptible to nucleophilic attack by the amine of proline. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (B26582) (HOBt) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | HOBt, N,N-Diisopropylethylamine (DIPEA) |

Additives such as N-hydroxysuccinimide (NHS) and 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. bachem.com They act as activating agents to form an active ester intermediate, which then reacts with the amine component. This two-step process helps to minimize side reactions, particularly racemization, which is a significant concern when coupling optically active amino acids. bachem.com Phosphonium salts like PyBOP and uronium salts like HATU are highly efficient coupling reagents that have become popular in solid-phase peptide synthesis (SPPS) and can also be applied to solution-phase synthesis. bachem.com For instance, HATU is often the reagent of choice for room temperature couplings due to its high reactivity, which allows for shorter reaction times. google.com

Solvent Systems and Temperature Control

The choice of solvent is critical as it must dissolve the reactants and reagents while being compatible with the reaction chemistry. lu.se Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have traditionally been the solvents of choice for peptide synthesis due to their excellent solvating properties. lu.se However, due to toxicity concerns, research into greener solvent alternatives is ongoing. lu.seunifi.it Binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), have shown promise in solubilizing reagents and maintaining resin swelling in SPPS. unifi.itresearchgate.net

Temperature control is another crucial parameter. While many coupling reactions are performed at room temperature, some syntheses may benefit from heating to enhance the reaction rate. google.comunifi.it However, elevated temperatures can also increase the risk of side reactions like racemization. bachem.com Therefore, the reaction temperature must be carefully optimized for each specific coupling. For instance, couplings with HATU are often performed at room temperature (20-25°C), while other protocols might utilize controlled heating to drive the reaction to completion. google.com The synthesis of peptides can be sensitive to air and moisture, often necessitating the use of controlled environments like gloveboxes to ensure high purity and yield. inertcorp.com

Optimization of Synthetic Yields and Purity

The optimization of synthetic protocols for dipeptides like this compound is critical for achieving high yields and ensuring the chemical and stereochemical integrity of the final product. Research efforts have focused on several key aspects of the synthesis, primarily the coupling reaction, the choice of protecting groups, and the purification methods. Minimizing side reactions, such as racemization of the cysteine residue, is a paramount concern.

Detailed Research Findings

The synthesis of peptides containing a C-terminal proline and a preceding cysteine residue, such as this compound, presents specific challenges. The trityl (Trt) group on the cysteine side chain is bulky and acid-labile, influencing reaction kinetics and requiring careful selection of subsequent deprotection steps. The Cys-Pro bond itself can be sterically hindered, and the cysteine residue is particularly susceptible to racemization, especially during the activation step of the coupling reaction.

Studies have shown that the choice of coupling reagents and the base used during the reaction significantly impacts the level of epimerization. For instance, while phosphonium and uronium salt-based reagents like HCTU are highly efficient, they can promote racemization of Fmoc-Cys(Trt)-OH, particularly in the presence of strong bases like DBU or DIEA. nih.govresearchgate.netresearchgate.net Research into alternative S-protecting groups for cysteine has been conducted to mitigate this issue. A comparative study involving the synthesis of a model peptide, Boc-Lys(Dnp)-Cys(Trt)-Pro-OH, highlighted these challenges. The experiment involved a competitive acylation on H-Pro-Trt(2Cl) resin, demonstrating the reaction kinetics and potential for side-product formation. nih.govresearchgate.net

The rate of racemization for Fmoc-Cys(Trt)-OH has been quantified under various coupling conditions. For example, using HCTU in the presence of DIEA can lead to significant racemization (e.g., 8.0%), whereas carbodiimide-based methods (e.g., DIC/HOBt) generally result in lower levels of epimerization. researchgate.netresearchgate.net The use of weaker bases, such as 2,4,6-trimethylpyridine (B116444), has been recommended to reduce racemization when using phosphonium or uronium reagents, though this can sometimes compromise coupling efficiency. researchgate.netsigmaaldrich.com

The following tables summarize key findings from studies on optimizing synthetic conditions relevant to this compound synthesis.

Table 1: Comparison of Cysteine Racemization with Different S-Protecting Groups This table illustrates the effect of different thiol-protecting groups on the extent of racemization during the coupling of a Cys residue, a critical factor for the synthesis of chirally pure this compound. Data is derived from studies on model peptides under uronium-based activation conditions. researchgate.net

| S-Protecting Group | Racemization (%) |

| Trityl (Trt) | 8.0 |

| Diphenylmethyl (Dpm) | 1.2 |

| 4-methoxybenzyloxymethyl (MBom) | 0.4 |

| 4,4'-dimethoxydiphenylmethyl (Ddm) | 0.8 |

Table 2: Influence of Coupling Reagents and Bases on Cys(Trt) Racemization This table presents data on the percentage of racemization of Fmoc-Cys(Trt)-OH during its incorporation into a model peptide using different activation methods and bases. These findings are crucial for selecting optimal conditions to maintain the stereochemical integrity of this compound. nih.gov

| Coupling Reagent | Additive | Base | Racemization (%) |

| HCTU | 6-Cl-HOBt | DIEA | 8.0 |

| HCTU | 6-Cl-HOBt | TMP | 2.5 |

| HCTU | 6-Cl-HOBt | PS | 19.8 |

| HCTU | 6-Cl-HOBt | DBU | 21.7 |

| DIC | HOBt | - | 2.5 |

Purification of the final product is typically achieved through chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method. d-nb.infonih.govgoogle.com The selection of the column (e.g., C18), mobile phase composition (typically acetonitrile (B52724)/water gradients with an additive like trifluoroacetic acid (TFA)), and gradient profile are optimized to separate the desired product from unreacted starting materials and any side products. For instance, a gradient of 10% to 90% acetonitrile in water (containing 0.1% TFA) over 30 minutes on a C18 column is a representative analytical method. d-nb.info Preparative HPLC uses similar principles but on larger columns and at higher flow rates to isolate the pure compound, which can yield purities greater than 95%. nih.gov

Final product characterization and purity assessment rely on analytical HPLC and mass spectrometry (MS) to confirm the identity and homogeneity of the synthesized this compound. d-nb.infonih.gov

Compatibility of Boc and Trityl Groups with Other Protecting Group Schemes (e.g., Fmoc)

The two predominant strategies in solid-phase peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) schemes. biosynth.comwikipedia.org The this compound dipeptide is primarily associated with the Boc strategy but its components have important compatibility considerations with the widely used Fmoc/tBu approach.

The Trityl (Trt) group, used to protect the cysteine side chain, is acid-labile and is typically removed with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com This makes it compatible with the final cleavage and deprotection step in Fmoc/tBu synthesis, where TFA is also commonly used to cleave the peptide from the resin and remove tBu-based side-chain protecting groups. iris-biotech.depeptide.com Therefore, a building block like Fmoc-Cys(Trt)-OH is frequently used in Fmoc SPPS. sigmaaldrich.comiris-biotech.de

The combination of Boc for N-terminal protection and Trt for side-chain protection within the same synthetic scheme is considered "quasi-orthogonal." biosynth.com Both groups are acid-labile, but their removal relies on using different strengths of acid. biosynth.com The Boc group can be removed with moderate acid conditions that leave the Trt group intact, allowing for chain elongation. peptide.combzchemicals.com

| Protecting Group | Removal Condition | Orthogonal To | Compatibility Notes |

|---|---|---|---|

| Boc | Acid (e.g., TFA) fiveable.mebiosynth.com | Fmoc (Base-labile) fiveable.mebiosynth.com | Quasi-orthogonal to Trt; selective removal possible with controlled acid strength. biosynth.compeptide.com |

| Trt | Acid (e.g., TFA) peptide.comsigmaaldrich.com | Fmoc (Base-labile) biosynth.com | Compatible with final cleavage in Fmoc synthesis. peptide.com Can be selectively removed in the presence of more acid-stable groups. |

| Fmoc | Base (e.g., Piperidine) iris-biotech.dewikipedia.org | Boc, Trt, tBu (Acid-labile) fiveable.mebiosynth.com | Provides a true orthogonal scheme with acid-labile side-chain protecting groups. powdersystems.comwikipedia.org |

Selective Deprotection Strategies for N-terminal Boc and Cysteine Trityl Groups

The successful use of this compound in peptide synthesis hinges on the ability to selectively remove the N-terminal Boc group for chain elongation without prematurely cleaving the Cys(Trt) side-chain protection.

Both the Boc and Trityl groups are classified as acid-labile protecting groups, meaning they are cleaved under acidic conditions. fiveable.me Their removal proceeds through the formation of stable carbocations—the tert-butyl cation from Boc and the highly stable triphenylmethyl (trityl) cation from Trt. researchgate.nettotal-synthesis.com

However, they exhibit different sensitivities to acid. The Boc group is readily cleaved by moderate acids like TFA, often in concentrations around 25-50% in a solvent like dichloromethane (DCM) for N-terminal deprotection during SPPS. peptide.com The Trityl group, while also acid-labile, generally requires stronger acidic conditions or prolonged exposure for complete removal. peptide.comsigmaaldrich.com For instance, the final cleavage cocktail in Fmoc synthesis often contains 95% TFA to effectively remove Trt and other side-chain protecting groups. iris-biotech.de

This differential lability allows for the selective removal of the Boc group. Milder acidic conditions can be employed to deprotect the N-terminus while leaving the Cys(Trt) group intact. peptide.combzchemicals.com For example, some highly acid-labile trityl-type groups like Methoxytrityl (Mmt) can be removed with just 1% TFA in DCM, demonstrating the tunability of deprotection based on the specific trityl derivative used. nih.gov

| Protecting Group | Typical Deprotection Reagent | Relative Acid Lability | Generated Cation |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | TFA (Trifluoroacetic Acid) fiveable.mebiosynth.com | High | tert-butyl cation researchgate.netorganic-chemistry.org |

| Trt (Trityl) | TFA, I₂, Tl(TFA)₃ fiveable.mepeptide.com | Moderate to Low | Triphenylmethyl (trityl) cation sigmaaldrich.comtotal-synthesis.com |

The deprotection of both Boc and Trityl groups generates highly reactive carbocations. sigmaaldrich.comresearchgate.net These electrophilic species can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, tyrosine, and the deprotected cysteine itself. This can lead to undesirable side reactions, including reattachment of the protecting group or alkylation of the peptide, ultimately reducing the purity and yield of the desired product. peptide.com

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. researchgate.net Scavengers are nucleophilic reagents that efficiently trap the generated carbocations. Common scavengers include:

Triisopropylsilane (TIS): Particularly effective at quenching the trityl cation, irreversibly converting it to triphenylmethane. sigmaaldrich.com

1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and also assists in the removal of the trityl group from cysteine.

Thioanisole: Used to scavenge free sulfonyl groups and other reactive species. peptide.com

Water: Often included in small percentages in the final cleavage mixture.

The choice and combination of scavengers depend on the specific amino acid sequence of the peptide and the protecting groups used. For peptides containing Cys(Trt), the use of scavengers like TIS is crucial during the final TFA cleavage to ensure complete and clean deprotection of the thiol group. sigmaaldrich.combachem.com

Applications of Boc Cys Trt Pro Oh in Advanced Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, where the growing peptide chain is anchored to an insoluble resin support. iris-biotech.de This technique simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. iris-biotech.decarlroth.com The choice of protecting groups and resin is critical for a successful synthesis. iris-biotech.depeptide.com Boc-Cys(Trt)-Pro-OH is particularly useful in Boc-based SPPS strategies.

The initial step in SPPS involves attaching the first amino acid to a solid support. iris-biotech.de For peptides with a C-terminal proline, the use of trityl-based resins, such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin, is highly recommended. isil.co.il The bulky nature of the trityl linker provides steric hindrance that effectively minimizes diketopiperazine formation, a common side reaction when the C-terminal residue is proline. isil.co.il

The attachment of an N-protected amino acid to a 2-chlorotrityl resin is an esterification reaction that proceeds without the need for activating the amino acid's carboxyl group. This is a significant advantage as it prevents racemization, especially for sensitive amino acids like cysteine and histidine. researchgate.net The process typically involves dissolving the protected amino acid, such as this compound, in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base like diisopropylethylamine (DIEA), and then adding it to the resin. google.com

The mild cleavage conditions required to release the peptide from 2-chlorotrityl resin are another key feature. google.comgoogle.com Treatment with a dilute solution of trifluoroacetic acid (TFA) in DCM can selectively cleave the peptide from the resin while keeping acid-labile side-chain protecting groups, like the trityl group on cysteine, intact. google.com This allows for the synthesis of fully protected peptide fragments.

| Feature | Resin Type | Advantage for this compound |

| Attachment Chemistry | 2-Chlorotrityl Resin | No carboxyl activation needed, preventing racemization. |

| Side Reaction Prevention | 2-Chlorotrityl Resin | Steric bulk of the trityl linker minimizes diketopiperazine formation with C-terminal proline. isil.co.il |

| Cleavage Conditions | 2-Chlorotrityl Resin | Mild acidolysis allows for the synthesis of protected peptide fragments. google.comgoogle.com |

This compound can be incorporated into peptide fragments that are later used in segment condensation strategies. This approach, where smaller, protected peptide fragments are synthesized and then joined together, is particularly useful for the synthesis of large peptides and proteins. google.com The synthesis can be carried out entirely on the solid phase or through a combination of solid-phase and solution-phase methods. google.comgoogle.com

For example, a protected fragment like Boc-Phe-Val-Asn(Trt)-Gln(Trt)-His(Trt)-Leu-Cys(Trt)-Gly-OH can be condensed with a resin-bound peptide fragment. google.comgoogle.com Alternatively, a protected fragment can be cleaved from the resin and then coupled with another fragment in solution. google.comgoogle.com The Cys(Trt)-Pro motif within a fragment provides a key structural element. The trityl protection on cysteine is stable during the coupling reactions and can be removed later.

Careful selection of coupling reagents is crucial to minimize racemization during fragment condensation. peptide.com Reagents like TDBTU have been shown to cause less epimerization compared to other common coupling agents. peptide.com

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction in peptide synthesis, particularly for cysteine. peptide.comnih.govrsc.org The use of base-mediated activation methods, such as those employing phosphonium (B103445) or uronium reagents, can lead to high levels of cysteine racemization. nih.govresearchgate.net

Several strategies can be employed to minimize this issue:

Choice of Resin: As mentioned, using 2-chlorotrityl resin for the C-terminal residue is highly effective in suppressing racemization because it does not require activation of the carboxyl group for attachment. researchgate.net This protection extends to the Cys residue during subsequent chain elongation.

Protecting Groups: The trityl (Trt) group is a standard and cost-effective choice for protecting the cysteine thiol. While effective, other protecting groups like diphenylmethyl (Dpm) have also been evaluated. researchgate.net Studies have shown that the choice of the S-protecting group can influence the extent of racemization. researchgate.net

Coupling Methods: Carbodiimide-based activation methods are known to reduce cysteine racemization compared to base-mediated methods. nih.gov For fragment condensation, using additives like copper(II) chloride (CuCl2) with HOBt in solution phase has been shown to suppress racemization. peptide.com

Pseudoprolines: The incorporation of proline is known to disrupt peptide aggregation, a factor that can complicate synthesis. peptide.com While this compound already contains a proline, in other contexts, the use of pseudoprolines derived from serine or threonine can be an effective strategy to improve synthesis outcomes. peptide.com

| Strategy | Method | Impact on Racemization |

| Resin Selection | 2-Chlorotrityl Resin | Suppresses racemization of C-terminal cysteine. researchgate.net |

| Protecting Group | Trityl (Trt) | Standard protection, but alternatives like Dpm exist. researchgate.net |

| Coupling Reagents | Carbodiimide-based activation | Reduces racemization compared to phosphonium/uronium reagents. nih.gov |

| Additives | CuCl2/HOBt (in solution phase) | Suppresses racemization during segment coupling. peptide.com |

Segment Condensation and Fragment Coupling

Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, remains a valuable technique, especially for large-scale production of shorter to medium-length peptides. sci-hub.se

Convergent synthesis is a key strategy in LPPS where peptide fragments are prepared separately and then combined. sci-hub.segoogle.com This approach is exemplified in the synthesis of various peptides where a fragment containing a Cys-Pro sequence can be coupled with other fragments. For instance, a fragment like H-Trp-Pro-Cys(Trt)-NH2 can be prepared and then coupled with another protected amino acid or peptide fragment. google.com The this compound dipeptide is a suitable precursor for creating such fragments.

Solution-phase synthesis presents its own set of challenges and advantages. A major challenge is the potential for decreasing solubility of the growing protected peptide chain, which can lead to incomplete reactions and difficult purification. sci-hub.se However, LPPS can offer advantages in terms of scalability and the ability to purify intermediates at each step, potentially leading to a higher purity final product.

The use of Boc protection in solution-phase synthesis is well-established. rsc.org The Cys(Trt) group is also suitable for LPPS, providing stable protection that can be removed under acidic conditions at a later stage. rsc.org However, challenges like diketopiperazine formation can still occur, especially with a C-terminal proline residue, if not managed carefully. sci-hub.se

Convergent Synthesis Approaches

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The Cys-Pro motif, derived from this compound, is instrumental in designing peptidomimetics and conformationally constrained peptides. Proline itself introduces a significant structural constraint, forcing a "kink" or turn in the peptide backbone, which can be crucial for mimicking the native structure of a protein's binding loop. mdpi.com When combined with cyclization via the cysteine residue, the resulting structure is highly rigid.

The synthesis of peptides containing non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) often utilizes standard building blocks such as Fmoc-Cys(Trt)-OH and Fmoc-Pro-OH to build the main sequence. helsinki.ficnr.it In one study, Aib was inserted into a cyclic peptide inhibitor of Vascular Endothelial Growth Factor (VEGF) to further stabilize its helical conformation. helsinki.ficnr.it The synthesis relied on standard Fmoc-SPPS, including the use of Fmoc-Cys(Trt)-OH and Fmoc-Pro-OH, followed by cyclization to create a constrained structure with enhanced stability and binding affinity. helsinki.ficnr.it

Furthermore, the Cys-Pro unit can be incorporated into more complex peptidomimetic scaffolds, such as those based on heterocyclic cores. nih.gov Solid-phase synthesis strategies for such molecules often start with standard amino acid building blocks, including Fmoc-Cys(Trt)-OH, to assemble a linear precursor which then undergoes on-resin cyclization and modification reactions to yield the final non-peptidic scaffold. nih.gov

Integration into Biomolecular Scaffolds and Chemical Ligation

Beyond standalone peptides, the this compound dipeptide serves as a versatile cassette for integration into larger, multifunctional biomolecular scaffolds and for use in chemical ligation strategies.

Chemical ligation, particularly Native Chemical Ligation (NCL), is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The Cys-Pro sequence is challenging for NCL due to the slow rate of ligation at the sterically hindered proline residue. However, fragments containing an N-terminal cysteine adjacent to a proline are frequently required. The synthesis of these fragments often involves the use of Fmoc-Cys(Trt)-OH and Fmoc-Pro-OH during SPPS. nih.gov

The Cys(Trt)-Pro motif is also used to build "hub" molecules for creating complex molecular scaffolds. In one example, Boc-Cys(Trt)-OH was coupled to the side chain of a lysine (B10760008) residue in a peptide sequence. mdpi.com After global deprotection, this introduced an N-terminal cysteine residue at a specific site on the peptide scaffold, making it available for subsequent NCL to attach another peptide or a functional molecule. mdpi.com Similarly, Boc-Cys(Trt)-OH has been used in the solution-phase synthesis of precursors for biomimetic scaffolds, which are later assembled into more complex structures. mdpi.com

Stereochemical Considerations and Side Reactions in Synthesis Involving Boc Cys Trt Pro Oh

Cysteine Racemization Mechanisms and Prevention Strategies

The chiral integrity of amino acids is paramount in peptide synthesis. Cysteine is particularly susceptible to racemization, especially during the activation and coupling steps. peptide.comnih.govhighfine.com This loss of stereochemistry can occur through two primary base-catalyzed mechanisms. mdpi.combachem.com

The first mechanism involves the direct abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. mdpi.combachem.com The second, more predominant mechanism, proceeds through the formation of a 5(4H)-oxazolone intermediate. mdpi.combachem.com This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The resulting oxazolone (B7731731) has an acidic proton at the C4 position, which can be easily removed by a base, leading to a symmetric, achiral intermediate that can be reprotonated from either side, resulting in a racemic mixture. highfine.com

The use of phosphonium (B103445) or uronium-based coupling reagents (e.g., HCTU) in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA) significantly increases the risk of cysteine racemization. nih.govnih.govnih.gov The trityl (Trt) protecting group on the cysteine side chain, while effective for thiol protection, is associated with a high degree of racemization under these standard coupling conditions. nih.govbachem.comresearchgate.net Studies have shown that coupling Fmoc-Cys(Trt)-OH using HCTU/DIEA can lead to racemization levels as high as 8.0%. researchgate.net

Prevention Strategies:

Several strategies have been developed to mitigate cysteine racemization:

Choice of Coupling Reagents and Additives: Using carbodiimide-mediated coupling methods (e.g., with DIC) in the absence of a strong tertiary base is a recommended approach to reduce racemization to acceptable levels. nih.govnih.gov The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can form reactive esters that are less prone to oxazolone formation. peptide.comhighfine.com

Use of Weaker Bases: If a tertiary amine is necessary, substituting strong bases like DIEA with weaker alternatives such as 2,4,6-trimethylpyridine (B116444) (collidine) can suppress racemization. bachem.comnih.govresearchgate.net

Alternative Protecting Groups: Research has shown that the choice of the S-protecting group has a significant impact on the rate of racemization. nih.govresearchgate.net Groups with electron-donating properties can reduce the acidity of the α-proton, thus lowering the tendency to racemize. For instance, protecting groups like 4-methoxytrityl (Mmt), 4,4'-dimethoxydiphenylmethyl (Ddm), and 4-methoxybenzyloxymethyl (MBom) have demonstrated significantly lower racemization levels compared to the standard Trt group under basic coupling conditions. nih.govcsic.es The non-aromatic tetrahydropyranyl (Thp) group has also been shown to be effective in reducing both racemization and other side reactions. researchgate.netcsic.es

Resin Selection for C-terminal Cysteine: When cysteine is the C-terminal residue, it is also prone to racemization during the repeated basic treatments for Fmoc-group removal. nih.gov Employing sterically hindered resins, such as 2-chlorotrityl resin, can effectively suppress this base-catalyzed racemization. researchgate.netjst.go.jp

| Cys Protecting Group | Racemization (%)* | Reference |

|---|---|---|

| Trityl (Trt) | 8.0 | researchgate.net |

| Diphenylmethyl (Dpm) | 1.2 | researchgate.net |

| 4,4'-Dimethoxydiphenylmethyl (Ddm) | 0.8 | nih.gov |

| 4-Methoxybenzyloxymethyl (MBom) | 0.4 | nih.gov |

*Racemization of Cys during the synthesis of the model peptide H-Gly-Cys-Phe-NH₂ using HCTU/6-Cl-HOBt/DIEA activation.

Proline-Induced Side Reactions (e.g., Diketopiperazine Formation)

The presence of a proline residue in a peptide sequence introduces a unique propensity for specific side reactions, most notably the formation of 2,5-diketopiperazines (DKPs). peptide.comiris-biotech.de This side reaction is particularly prevalent at the dipeptide stage of solid-phase peptide synthesis (SPPS), especially in Fmoc-based strategies. peptide.commdpi.com

The mechanism involves the intramolecular nucleophilic attack of the deprotected N-terminal amine of the dipeptide onto its own C-terminal ester linkage to the resin. iris-biotech.de This cyclization cleaves the dipeptide from the resin, forming a stable six-membered DKP ring and terminating further chain elongation. iris-biotech.deresearchgate.net The reaction is favored when proline is one of the first two amino acids in the sequence, particularly at the C-terminal position of the dipeptide (Xaa-Pro-resin), due to the secondary amine nature of proline which enhances its nucleophilicity and favors the cis-amide bond conformation required for cyclization. iris-biotech.demdpi.combiotage.com The use of basic conditions for Fmoc deprotection further accelerates DKP formation. iris-biotech.de

Mitigation Strategies:

To minimize the formation of DKPs when synthesizing sequences containing proline, several methods can be employed:

Use of Sterically Hindered Resins: Attaching the first amino acid to a sterically bulky resin, such as 2-chlorotrityl chloride resin, significantly inhibits the intramolecular cyclization required for DKP formation. peptide.com

Dipeptide Coupling: A highly effective strategy is to bypass the problematic dipeptide-resin intermediate altogether by coupling the second and third amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Yaa-OH). peptide.com This avoids having a deprotected dipeptide attached to the resin.

In Situ Neutralization: In Boc-based synthesis, protocols that utilize in situ neutralization can suppress DKP formation. peptide.com

N-Terminal Protection Modification: An alternative in Fmoc chemistry is to use an N-trityl protected amino acid in the second position. The trityl group is then removed under mild acidic conditions, and the subsequent coupling is performed using in situ neutralization protocols. peptide.com

| Strategy | Mechanism of Prevention | Applicability |

|---|---|---|

| Use of 2-chlorotrityl resin | Steric hindrance around the ester linkage inhibits intramolecular cyclization. peptide.com | Fmoc/tBu SPPS |

| Coupling of a dipeptide unit | Avoids the formation of the reactive dipeptide-resin intermediate. peptide.com | Fmoc/tBu and Boc/Bzl SPPS |

| In situ neutralization protocols | Minimizes the time the free amine is exposed to basic conditions. peptide.com | Boc/Bzl SPPS |

Managing Other Protecting Group-Related Side Reactions (e.g., Trityl-Scavenger Interactions)

The trityl (Trt) group is widely used for the side-chain protection of cysteine due to its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA). ontosight.ai However, the removal of the Trt group generates a highly stable but reactive trityl cation (Trt⁺). total-synthesis.comresearchgate.net

If not effectively neutralized, this electrophilic cation can re-attach to nucleophilic sites within the peptide, particularly the indole (B1671886) side chain of tryptophan or the thiol of deprotected cysteine, leading to undesired alkylation side products. researchgate.net

To prevent these side reactions, carbocation scavengers are essential components of the cleavage cocktail used for deprotection. total-synthesis.comresearchgate.net These scavengers are nucleophilic compounds that react with and neutralize the trityl cation.

Common Scavengers and Considerations:

Trialkylsilanes: Triisopropylsilane (TIS) is a very common and effective scavenger. researchgate.netuci.edu It acts as a hydride donor, reducing the trityl cation to triphenylmethane. researchgate.net Its volatility also simplifies the final product workup.

Thiols: Thiol-based scavengers like ethanedithiol (EDT) are also used. However, their use must be carefully considered as they can potentially interfere with disulfide bond formation if that is the subsequent step.

Water: Water can also act as a scavenger, but it may not be sufficient on its own and can sometimes promote other side reactions depending on the peptide sequence.

The choice and concentration of the scavenger are critical. A typical cleavage cocktail for a Trt-protected peptide is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5). uci.edu The absence or insufficient amount of a scavenger can lead to significant amounts of alkylated byproducts, complicating purification and reducing the yield of the desired peptide. researchgate.net Furthermore, while the Boc group on the N-terminus is also removed by TFA, the resulting tert-butyl cation is also a reactive electrophile that must be scavenged, making the inclusion of reagents like TIS doubly important. researchgate.net

| Scavenger | Mechanism | Common Use Case |

|---|---|---|

| Triisopropylsilane (TIS) | Hydride transfer to reduce the carbocation. researchgate.net | General purpose, effective for scavenging Trt⁺ and tBu⁺ cations. researchgate.netuci.edu |

| Ethanedithiol (EDT) | Acts as a nucleophile to trap the carbocation. | Often used in cocktails, especially for peptides containing Arg(Pbf/Pmc). |

| Thioanisole | Aromatic nucleophile that traps carbocations. ontosight.ai | Used in Boc/Bzl chemistry with strong acid cleavage (e.g., HF). |

Analytical Methodologies for Synthetic Verification of Boc Cys Trt Pro Oh and Its Derivatives

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Confirmation in Synthetic Context

Spectroscopic methods are indispensable for the primary structural elucidation of newly synthesized peptides like Boc-Cys(Trt)-Pro-OH. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical process.

¹H NMR: This technique helps in identifying the protons in different chemical environments within the molecule. For instance, the characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the trityl (Trt) group, and the amino acid residues of cysteine and proline can be observed and assigned. The presence of cis/trans isomerization at the proline residue can also be detected through ¹H-NMR studies. nih.gov

¹³C NMR: This provides information on the carbon skeleton of the molecule, complementing the data from ¹H NMR. Each unique carbon atom in this compound will give a distinct signal, allowing for a complete structural confirmation.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of the synthesized peptide and to confirm its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can definitively confirm the molecular formula of the target compound. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of peptides. biosynth.com After synthesis and purification, mass spectrometry analysis is a recommended step to confirm the peptide's identity. nih.gov

The following table summarizes the key spectroscopic data for this compound:

| Technique | Key Findings | Reference |

| ¹H NMR | Confirms the presence of protons associated with Boc, Trityl, Cysteine, and Proline residues. Can reveal cis/trans isomers of Proline. | nih.gov |

| ¹³C NMR | Verifies the carbon framework of the entire molecule. | nih.gov |

| ESI-MS/HRMS | Determines the exact molecular weight, confirming the elemental composition. | nih.govnih.gov |

Chromatographic Techniques for Purity Assessment (e.g., HPLC) in Synthetic Batches

Chromatographic methods are essential for assessing the purity of synthetic peptide batches, ensuring that the final product is free from starting materials, reagents, and side-products. bachem.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying and analyzing peptides. bachem.com This technique separates molecules based on their hydrophobicity. bachem.com In a typical RP-HPLC setup for peptide analysis, a C18-modified silica (B1680970) column is used as the stationary phase. bachem.com

A gradient elution is commonly employed, where the mobile phase composition is gradually changed. The process often starts with a highly polar mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA)) to elute any polar impurities. bachem.com The concentration of a less polar organic solvent, such as acetonitrile (B52724) (ACN), is then progressively increased to elute the peptide of interest and other less polar impurities. bachem.com The elution of the compounds is monitored by UV detection, typically at 210–220 nm. bachem.com

For a synthetic peptide, the goal is often to achieve a purity level where no single unknown impurity exceeds 0.1%. polypeptide.com The purity of the final product is typically determined by integrating the peak areas in the HPLC chromatogram. nih.gov If the purity is below the desired threshold (e.g., 90-95%), further purification steps may be necessary. nih.govanaspec.com

The following table outlines a typical RP-HPLC method for peptide purity analysis:

| Parameter | Condition | Reference |

| Column | C18 silica gel | nih.govbachem.com |

| Mobile Phase A | Water with 0.1% TFA | nih.govbachem.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.govbachem.com |

| Detection | UV at 210-220 nm | bachem.comalmacgroup.com |

| Purity Target | >95% | anaspec.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS) is an advanced analytical method that offers high-resolution separation and sensitive detection for quantifying peptide purity. biosynth.comalmacgroup.com

Advanced Analytical Approaches for Complex Peptide Characterization (e.g., Stereochemical Purity)

Beyond basic structural confirmation and purity assessment, advanced analytical techniques are required to characterize more complex aspects of synthetic peptides, such as their stereochemical purity. The presence of undesirable D-isomers can arise from the starting amino acid materials or during the synthesis process itself. researchgate.net

Chiral Chromatography is a key technique for determining the enantiomeric purity of the amino acid components within a peptide. researchgate.net This can be achieved using chiral stationary phases (CSPs) in HPLC. For instance, polysaccharide-based CSPs have been shown to be effective in separating the enantiomers of Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH. phenomenex.comchinacloudapi.cn

Another approach involves hydrolyzing the peptide and then derivatizing the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). acs.org The resulting diastereomers can then be separated and quantified by RP-HPLC, allowing for the determination of the L- and D-amino acid ratio. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to determine the enantiomeric purity of amino acid residues in a peptide. biosynth.com This method often involves hydrolysis of the peptide, followed by derivatization of the amino acids to make them volatile for GC analysis. biosynth.com

The following table summarizes advanced analytical techniques for stereochemical purity:

| Technique | Methodology | Application | Reference |

| Chiral HPLC | Utilizes chiral stationary phases (CSPs) to separate enantiomers directly. | Separation of D- and L-isomers of protected amino acids like Fmoc-Cys(Trt)-OH. | phenomenex.comchinacloudapi.cnhplc.eu |

| Marfey's Analysis | Derivatization with L-FDAA followed by RP-HPLC-MS analysis of the resulting diastereomers. | Quantifying the ratio of D- and L-amino acids after peptide hydrolysis. | researchgate.netacs.org |

| GC-MS | Hydrolysis and derivatization of amino acids for analysis by gas chromatography. | Determination of the enantiomeric purity of amino acid residues. | biosynth.com |

Future Directions and Emerging Trends in Research Utilizing Boc Cys Trt Pro Oh

Development of Novel Synthetic Strategies for Increased Efficiency and Sustainability

The conventional methods for peptide synthesis, particularly solid-phase peptide synthesis (SPPS), are often criticized for their heavy reliance on hazardous solvents and large excesses of reagents, leading to significant chemical waste. rsc.org The development of greener and more efficient synthetic strategies is a major thrust in modern chemistry, and the synthesis of dipeptide units like Boc-Cys(Trt)-Pro-OH is a key area of focus.

Future research aims to move away from traditional solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have considerable toxicity concerns. rsc.org Propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as promising green alternatives for both solution- and solid-phase peptide synthesis. rsc.orgacs.org Studies have shown that coupling and deprotection reactions can be performed in these solvents with yields comparable to or even exceeding those in conventional solvents. rsc.org Another significant advancement is the development of aqueous SPPS, which utilizes water-compatible protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, minimizing the need for organic solvents altogether. nih.gov

In addition to greener solvents, new energy sources and coupling agents are being explored to enhance reaction efficiency. Microwave-assisted peptide synthesis, for instance, has been shown to dramatically reduce reaction times and energy consumption. mdpi.com One study demonstrated the efficient synthesis of dipeptides using titanium tetrachloride (TiCl₄) as a coupling agent under microwave irradiation, achieving high yields in minutes rather than hours. mdpi.com This method is compatible with various protecting groups, including the Boc group. mdpi.com

The sustainability of coupling reagents is another critical area. Traditional carbodiimides and benzotriazole-based reagents suffer from poor atom economy and potential explosive hazards. acs.org Research is ongoing to find more sustainable alternatives that maintain high coupling efficiency and minimize racemization, a known issue with cysteine-containing peptides. acs.orgmdpi.com

| Strategy | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Green Solvents | Replacement of DMF and DCM with solvents like 2-MeTHF or propylene carbonate. rsc.orgacs.org | Reduced toxicity and environmental impact. | Comparable or improved yields in both solution- and solid-phase synthesis. rsc.org |

| Aqueous Synthesis | Use of water as the primary solvent, enabled by water-soluble protecting groups (e.g., Smoc). nih.gov | Eliminates reliance on toxic organic solvents, simplifies purification. nih.gov | Successful assembly of multiple peptide sequences under aqueous conditions. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate coupling reactions. mdpi.com | Drastically reduced reaction times (minutes vs. hours) and energy usage. mdpi.com | High yields (up to 90%) for dipeptide synthesis using TiCl₄ as a coupling agent. mdpi.com |

| Sustainable Coupling Reagents | Development of reagents with better atom economy and lower safety risks than traditional benzotriazole-based activators. acs.org | Improved safety for large-scale synthesis and reduced waste. acs.org | Ongoing research to find a general, green solution for amide bond formation. acs.org |

Applications in Bioconjugation and Chemical Biology

The unique functionalities within the this compound dipeptide make it an exceptionally useful tool for bioconjugation and chemical biology. The protected cysteine thiol is a gateway to a variety of site-specific modification techniques, while the proline residue can impart specific structural constraints on the final peptide.

A major application lies in the synthesis of peptide-based diagnostics and therapeutics. d-nb.info The trityl-protected cysteine can be deprotected during the final cleavage step of SPPS, revealing a free thiol. mdpi.comd-nb.info This thiol is a nucleophile that can be selectively targeted for conjugation. For example, it is commonly used in native chemical ligation (NCL) to link peptide fragments together or to attach peptides to proteins. iris-biotech.de It also reacts efficiently with maleimide-functionalized molecules, a widely used strategy for labeling peptides with fluorophores, chelating agents for radiolabeling, or cytotoxic drugs to create antibody-drug conjugates (ADCs). mdpi.comrsc.org

The use of a dipeptide building block like this compound streamlines the incorporation of this reactive handle. Researchers have designed analogous building blocks, such as Fmoc-Lys(Boc-Cys(Trt))-OH, to install a 1,2-aminothiol group for bio-orthogonal "click" reactions, specifically with 2-cyanobenzothiazole (CBT) bearing molecules. d-nb.infoiris-biotech.de This strategy has been used to create peptide-based imaging probes for cancer targets like the αvβ3 integrin. d-nb.info The this compound unit could be similarly employed to introduce a Cys-Pro motif, which is prevalent in many bioactive peptides and can serve as a recognition element or a structural linchpin.

Future trends will likely see the expanded use of such dipeptides in constructing complex molecular architectures. This includes the development of multifunctional molecules for theranostics, where a single construct contains targeting, imaging, and therapeutic components. mdpi.combeilstein-journals.org The Cys-Pro motif can act as a hub, allowing for the attachment of different functional units in a controlled, regioselective manner. mdpi.com

| Application Area | Methodology | Significance of Cysteine | Example from Literature |

|---|---|---|---|

| Peptide-Based Imaging Probes | Site-specific labeling with fluorophores or radiometal chelators. d-nb.infobeilstein-journals.org | The thiol group allows for selective conjugation via maleimide (B117702) chemistry or click reactions. mdpi.comd-nb.info | Synthesis of a c[RGDyK(C)]-based probe for imaging αvβ3 integrin. d-nb.info |

| Therapeutic Conjugates (e.g., ADCs) | Attachment of cytotoxic drugs to targeting peptides or antibodies. rsc.org | Provides a stable and specific attachment point for the drug payload. rsc.org | Brentuximab vedotin (Adcetris™), where a drug is linked to an antibody via cysteine residues. rsc.org |

| Peptide Fragment Ligation | Native Chemical Ligation (NCL). iris-biotech.de | An N-terminal cysteine is essential for the ligation reaction, enabling the synthesis of large proteins. iris-biotech.de | Use of 1,2-aminothiols (derived from cysteine) to connect peptide fragments. iris-biotech.de |

| Bicyclic Peptides | Intramolecular cyclization strategies. iris-biotech.de | The thiol can be used to form stable thioether or disulfide bridges, constraining the peptide into a bioactive conformation. iris-biotech.de | Generation of constrained peptides for in situ applications. |

Role in Automated and High-Throughput Synthesis Platforms

The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govspringernature.com These systems rely on the efficiency and predictability of the underlying chemistry. The use of pre-formed dipeptide building blocks like this compound is an emerging strategy to overcome common challenges in automated SPPS. chempep.com

One of the most significant hurdles in SPPS, particularly for long or "difficult" sequences, is peptide aggregation on the solid support. chempep.commerckmillipore.com Aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and heterogeneous crude products. Proline residues are known as "helix breakers" and can disrupt the formation of secondary structures like β-sheets that cause aggregation. By incorporating a Cys-Pro unit as a single building block, the synthesis can proceed more smoothly through aggregation-prone sequences. This concept is the foundation of pseudoproline dipeptides, which are derived from Ser, Thr, or Cys and are designed to temporarily introduce a kink in the peptide backbone, enhancing solubility and improving coupling efficiency. chempep.commerckmillipore.com Cysteine-derived pseudoprolines have been shown to be highly effective at preventing aggregation and also suppressing racemization during coupling. merckmillipore.com

Using this compound in an automated synthesizer simplifies the synthesis protocol. It reduces the number of individual coupling and deprotection cycles, which not only saves time and reagents but also minimizes the potential for side reactions associated with multiple chemical steps. This is particularly advantageous in high-throughput settings where hundreds or thousands of peptides are synthesized in parallel. nih.gov

Future developments will focus on creating a broader library of such di- and tripeptide building blocks that are fully compatible with automated platforms. chempep.com The integration of this compound and similar reagents into fully automated workflows, from sequence design to final purification, could significantly accelerate the discovery and production of complex peptides for both research and therapeutic applications. chempep.comunifi.it

Q & A

Q. What are the standard synthetic protocols for Boc-Cys(Trt)-Pro-OH, and how do reaction conditions influence yield and purity?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A typical protocol involves:

- Coupling Steps : Use of N-methylmorpholine (NMM) and dichloromethane (DME) as catalysts/solvents for Boc deprotection and amino acid coupling .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) for amine protection and Trt (triphenylmethyl) for thiol protection, with trifluoroacetic acid (TFA) for Boc removal .

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1.5–2.0 equivalents of coupling reagents) are critical for minimizing side reactions .

- Purity Validation : HPLC with UV detection (λ = 214 nm) and mass spectrometry (MS) are used to confirm purity (>95%) and molecular identity .

Q. What analytical techniques are essential for characterizing this compound?

- HPLC : To assess purity and monitor deprotection kinetics under acidic conditions (e.g., pH 2–5) .

- Mass Spectrometry (MS) : For molecular weight confirmation and detection of side products (e.g., incomplete deprotection) .

- SEM/AFM : To analyze particle morphology in drug delivery applications (e.g., spherical vs. bowl-shaped nanostructures) .

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C shifts for Boc and Trt groups .

Q. How can researchers ensure reproducibility in this compound-based experiments?

- Detailed Protocols : Document solvent purity (e.g., anhydrous DME), reagent equivalents, and reaction times .

- Batch Consistency : Use standardized commercial sources (e.g., Sigma-Aldrich) with certificates of analysis (COA) for critical parameters like optical rotation ([α]²⁰/D +27.5° in ethanol) .

- Supporting Data : Include raw chromatograms, spectral data, and SEM images in supplementary materials to enable replication .

Advanced Research Questions

Q. How do pH variations affect the structural integrity and functionality of this compound in drug delivery systems?

- Acid-Labile Degradation : Under acidic conditions (pH 2–5), Boc and Trt groups undergo cleavage, enabling controlled drug release. This is validated via:

- HPLC-MS : Monitoring degradation products (e.g., free cysteine) .

- Dynamic Light Scattering (DLS) : Tracking size changes in nanoparticles (e.g., 150 nm to 300 nm aggregation at pH 2) .

Q. What experimental strategies resolve contradictions in particle morphology observed with this compound?

Conflicting reports on particle shapes (e.g., vesicles vs. nanobowls) arise from:

- Concentration-Dependent Assembly : At 0.5 mg/mL in acetone/water systems, vesicle-like structures dominate, while lower concentrations yield irregular aggregates .

- Microfluidic vs. Manual Synthesis : Microfluidic devices (flow rate = 2 mL/min) produce uniform nanobowls, whereas manual mixing results in polydisperse particles . Methodological Fixes :

- Standardize solvent injection rates and concentrations.

- Use confocal microscopy to track real-time assembly dynamics .

Q. How can researchers optimize coupling efficiency when integrating this compound into complex peptide chains?

- Coupling Reagents : Replace traditional DCC/HOBt with HATU or PyBOP for higher efficiency (90–95% yield vs. 70–80%) .

- Side-Chain Protection : Use Trt for cysteine to prevent disulfide formation during synthesis .

- Kinetic Monitoring : Employ LC-MS to detect premature deprotection or racemization .

Q. What comparative studies validate this compound’s advantages over similar derivatives (e.g., Fmoc-Cys(Trt)-OH)?

- Stability : Boc derivatives exhibit superior acid stability compared to Fmoc, which requires basic conditions for deprotection .

- Drug Release Profiles : Boc-Cys(Trt)-OH-based nanoparticles show 80% drug release at pH 5 vs. 50% for Fmoc analogs, as shown in HPLC elution profiles .

- Morphological Control : Boc derivatives form spherical shells, while Fmoc variants generate nanobowls, impacting drug loading capacity .

Methodological Recommendations

- Data Contradiction Analysis : Use side-by-side comparative assays (e.g., parallel SEM and DLS under identical conditions) to isolate variables affecting morphology .

- Ethical Reporting : Disclose batch-to-batch variability and solvent purity in publications to enhance reproducibility .

- Interdisciplinary Collaboration : Integrate synthetic chemistry data with biomedical testing (e.g., in vitro release kinetics) to validate multifunctional applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.